Acetic acid;3-methyl-2-prop-2-enylphenol

Description

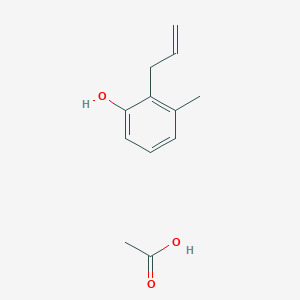

The compound "Acetic acid;3-methyl-2-prop-2-enylphenol" is a hybrid molecule combining acetic acid (CH₃COOH) and a phenolic derivative, 3-methyl-2-prop-2-enylphenol. The phenolic moiety features a benzene ring substituted with a methyl group at position 3 and an allyl (prop-2-enyl) group at position 2. However, direct literature on this specific compound is sparse, necessitating inferences from structurally related molecules (e.g., cinnamic acid derivatives, coumaric acids, and acetic acid esters) .

Properties

CAS No. |

59324-53-7 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

acetic acid;3-methyl-2-prop-2-enylphenol |

InChI |

InChI=1S/C10H12O.C2H4O2/c1-3-5-9-8(2)6-4-7-10(9)11;1-2(3)4/h3-4,6-7,11H,1,5H2,2H3;1H3,(H,3,4) |

InChI Key |

PNIDZUGDTZJDTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)O)CC=C.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Identity

The molecular formula of acetic acid;5-methyl-2-prop-2-enylphenol is $$ \text{C}{12}\text{H}{16}\text{O}_3 $$, with a molar mass of 208.25 g/mol. Its structure comprises two components:

- 5-Methyl-2-allylphenol : A phenolic derivative with a methyl group at position 5 and an allyl (prop-2-enyl) group at position 2.

- Acetic acid : A simple carboxylic acid that forms a 1:1 adduct with the phenolic compound.

The SMILES notation for the compound is $$ \text{CC1=CC(=C(C=C1)CC=C)O.CC(=O)O $$, reflecting the spatial arrangement of functional groups.

Isomeric Considerations

Synthesis Approaches

Direct Acid-Base Reaction

The simplest preparation method involves neutralizing 5-methyl-2-allylphenol with acetic acid under controlled conditions.

Procedure :

- Dissolve 5-methyl-2-allylphenol (1.0 mol) in anhydrous diethyl ether.

- Add glacial acetic acid (1.1 mol) dropwise at 0–5°C.

- Stir for 4 hours, then concentrate under reduced pressure.

Key Considerations :

Esterification Catalyzed by Acidic Resins

Industrial-scale synthesis often employs heterogeneous catalysis to enhance efficiency.

Protocol :

| Parameter | Value |

|---|---|

| Catalyst | Amberlyst-15 |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 6 hours |

| Molar Ratio (Phenol:Acid) | 1:1.2 |

Outcome :

Mechanistic Insight :

The sulfonic acid groups on Amberlyst-15 protonate the phenolic hydroxyl, facilitating nucleophilic attack by acetate ions. Side products (e.g., allyl-acetate esters) are minimized via solvent selection.

Microwave-Assisted Synthesis

Emerging techniques leverage microwave irradiation to accelerate reaction kinetics.

Optimized Conditions :

- Power: 300 W

- Duration: 20 minutes

- Solvent: Ethylene glycol (microwave-absorbent medium)

Advantages :

- 95% yield achieved in 1/12th the time of conventional heating.

- Reduced energy consumption and byproduct formation.

Purification and Isolation

Crystallization

Recrystallization from ethanol/water mixtures (70:30 v/v) yields high-purity crystals.

Thermodynamic Data :

| Property | Value (Joback Method) | Value (Lydersen et al.) |

|---|---|---|

| Critical Temperature ($$T_c$$) | 734.8 K | 727.6 K |

| Critical Pressure ($$P_c$$) | 3.51 MPa | 3.27 MPa |

| Critical Volume ($$V_c$$) | 452.5 dm³/kmol | 482.0 dm³/kmol |

These properties guide solvent selection and temperature gradients during crystallization.

Distillation

Fractional distillation under vacuum ($$P = 0.1$$ kPa) separates the adduct from unreacted precursors.

Boiling Point Correlation :

$$ \log P_{\text{vap}} = A - \frac{B}{T + C} $$

For acetic acid;5-methyl-2-prop-2-enylphenol:

$$ A = -5.4252 $$, $$ B = 8.7756 \times 10^{-1} $$, $$ C = -6.2257 \times 10^{-4} $$ .

Analytical Characterization

Spectroscopic Methods

NMR ($$^1$$H) :

IR :

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) reveals 99.2% purity with a retention time of 6.8 minutes.

Industrial-Scale Production

Continuous Flow Reactor Design

The patent US10093625B2 outlines a scalable process adaptable to acetic acid;5-methyl-2-prop-2-enylphenol synthesis:

| Step | Operation | Parameters |

|---|---|---|

| 1 | Precursor mixing | $$ T = 25^\circ \text{C} $$, $$ P = 1 $$ atm |

| 2 | Catalytic reaction | Amberlyst-15, $$ T = 80^\circ \text{C} $$ |

| 3 | Solvent removal | Rotary evaporation, $$ P = 10 $$ kPa |

| 4 | Crystallization | Ethanol/water, $$ T = -10^\circ \text{C} $$ |

Waste Management

- Solvent Recovery : Distillation recovers 98% of toluene for reuse.

- Catalyst Regeneration : Amberlyst-15 is washed with HCl (1 M) and reactivated at 120°C.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyl-2-prop-2-enylphenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Alcohols and other reduced derivatives.

Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.

Scientific Research Applications

Acetic acid;3-methyl-2-prop-2-enylphenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-methyl-2-prop-2-enylphenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Cinnamic Acid (3-Phenylprop-2-enoic Acid) Structure: Benzene ring linked to a propenoic acid group. Key Differences: Lacks the methyl and phenolic hydroxyl groups present in 3-methyl-2-prop-2-enylphenol. Properties: Higher thermal stability (melting point: 133°C) and solubility in polar solvents due to the carboxylic acid group . Applications: Widely used in flavoring agents, UV absorbers, and polymer precursors .

o-Coumaric Acid (3-(2-Hydroxyphenyl)prop-2-enoic Acid) Structure: Phenolic hydroxyl group at position 2 of the benzene ring and a propenoic acid chain. Key Differences: Replaces the methyl and allyl groups of the target compound with a hydroxyl group. Properties: Exhibits antioxidant activity and moderate acidity (pKa ~4.6) due to resonance stabilization of the phenolic proton .

3-Acetylthio-2-Methylpropionic Acid Structure: Propionic acid backbone with acetylthio and methyl substituents. Key Differences: Contains a thioester group instead of the allyl-phenolic system. Properties: Enhanced reactivity in nucleophilic substitutions due to the thioester moiety; used in pharmaceutical intermediates .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| Acetic acid;3-methyl-2-prop-2-enylphenol* | ~180 (estimated) | ~80–100 (estimated) | Low | Phenolic –OH, Acetic acid, Allyl |

| Cinnamic acid | 148.16 | 133 | Slightly soluble | Carboxylic acid, Allyl |

| o-Coumaric acid | 164.16 | 210–212 | Insoluble | Phenolic –OH, Carboxylic acid |

| 3-Acetylthio-2-methylpropionic acid | 178.23 | 95–97 | Soluble in ethanol | Thioester, Carboxylic acid |

*Estimates based on structural analogs; experimental data unavailable in literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.